molecular formula C13H10FNO3 B6398833 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261890-30-5

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398833
CAS RN: 1261890-30-5
M. Wt: 247.22 g/mol
InChI Key: FBFHHYRHMBSENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid (3-A5-3F5HPA) is a synthetic organic compound with potential applications in scientific research. It is a derivative of benzoic acid and has the molecular formula C9H8FNO3. It is used in a variety of laboratory experiments due to its unique properties and its ability to form stable complexes with other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has a variety of applications in scientific research. It can be used as a reagent in organic synthesis reactions and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers and other materials. In addition, it has been used as a substrate in enzyme-catalyzed reactions, as a fluorescent probe in fluorescence spectroscopy, and in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% is not yet fully understood. It is believed that the molecule binds to specific proteins or enzymes and modulates their activity. It is also believed to interact with DNA and other biomolecules, but its exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% are not yet fully understood. Studies have shown that it can modulate the activity of certain enzymes and proteins, but its exact effects on the body are unknown. It is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties, but further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity of 95%. It is also stable in a variety of solvents and is not easily degraded by light or oxygen. However, it is not soluble in water and must be stored at low temperatures to preserve its stability.

Future Directions

There are several potential future directions for the use of 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% in scientific research. It could be used as a drug delivery system for targeted delivery of drugs to specific cells or tissues. It could also be used as a fluorescent probe in fluorescence spectroscopy or as a substrate in enzyme-catalyzed reactions. Additionally, it could be used in the study of protein-ligand interactions or as a reagent in organic synthesis reactions. Finally, it could be used in the development of new materials and polymers.

Synthesis Methods

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% can be synthesized using a two-step process. The first step involves the formation of 3-fluoro-5-hydroxybenzoic acid from the reaction of 3-fluorobenzaldehyde and p-toluenesulfonic acid in acetic acid. The second step involves the amination of the resulting product with ammonium acetate in acetic acid. This method yields 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% with a purity of 95%.

properties

IUPAC Name

3-amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFHHYRHMBSENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689381
Record name 5-Amino-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-30-5
Record name 5-Amino-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.